
4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a p-tolyl group attached to a nicotinonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with p-toluidine to form an intermediate Schiff base, which is then subjected to a cyclization reaction with malononitrile and methanol under basic conditions to yield the desired nicotinonitrile compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole: Known for its dual inhibition of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump.
1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Exhibits fluorescent properties and potential antimicrobial and antioxidant activities.
Uniqueness
4-(4-Fluorophenyl)-2-methoxy-6-(p-tolyl)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C20H15FN2O |
|---|---|
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-2-methoxy-6-(4-methylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H15FN2O/c1-13-3-5-15(6-4-13)19-11-17(14-7-9-16(21)10-8-14)18(12-22)20(23-19)24-2/h3-11H,1-2H3 |
InChI-Schlüssel |
KFDAOXOKRIXUOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


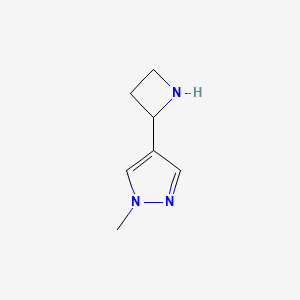
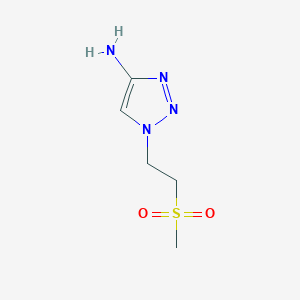
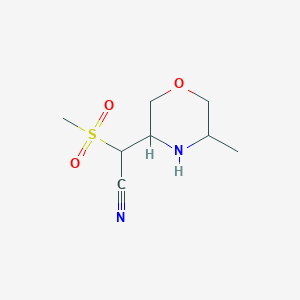
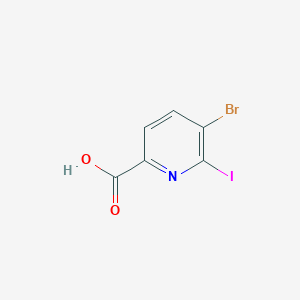
![1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine](/img/structure/B13078202.png)
![Tribenzo[a,c,h]phenazine](/img/structure/B13078205.png)
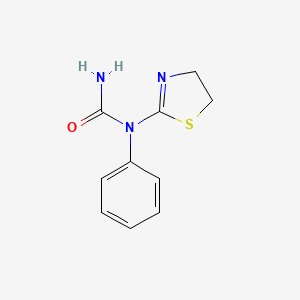

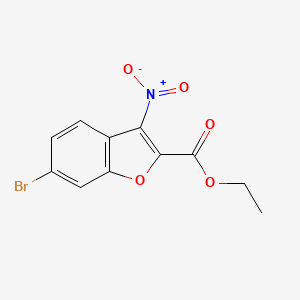
![iodomethane;9H-pyrido[3,4-b]indole](/img/structure/B13078223.png)
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B13078231.png)
![2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13078236.png)
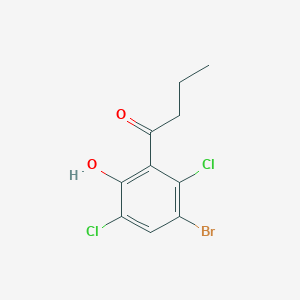
amine](/img/structure/B13078248.png)
